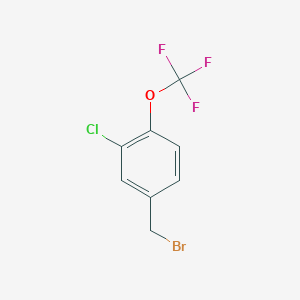

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXRMMJPEBWDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378748 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-18-2 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Introduction

This compound is a valuable substituted toluene derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the bromomethyl group is a versatile handle for nucleophilic substitution and organometallic reactions, while the chloro and trifluoromethoxy substituents on the aromatic ring allow for further modifications through cross-coupling or nucleophilic aromatic substitution reactions.

The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in drug design. Often considered a "super-halogen" or "pseudo-halogen," it is highly electron-withdrawing and significantly more lipophilic than a methoxy group.[1] The incorporation of the -OCF3 moiety can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a detailed, field-proven pathway for the synthesis of this compound, offering insights into the rationale behind the chosen synthetic strategy and experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the benzylic bromide, which points to a benzylic bromination of a toluene precursor. This precursor, 2-chloro-4-methyl-1-(trifluoromethoxy)benzene, can be conceptually derived from a suitably substituted phenol, specifically 3-chloro-4-methylphenol, through the introduction of the trifluoromethoxy group.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of 2-chloro-4-methyl-1-(trifluoromethoxy)benzene

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-chloro-4-methyl-1-(trifluoromethoxy)benzene, starting from the commercially available 3-chloro-4-methylphenol. The critical transformation is the conversion of the phenolic hydroxyl group to a trifluoromethoxy ether. While various methods exist for this transformation, one robust approach involves a two-step sequence: reaction with thiophosgene to form a chlorothionoformate, followed by fluorination.

Reaction Scheme: Part I

Caption: Synthesis of the key toluene intermediate.

Mechanistic Insights and Experimental Rationale

The direct trifluoromethoxylation of phenols can be challenging. The chosen two-step procedure via a chlorothionoformate intermediate is a reliable and scalable method.

-

Formation of the Chlorothionoformate: 3-Chloro-4-methylphenol is reacted with thiophosgene (CSCl₂) in the presence of a base (e.g., aqueous NaOH or an organic amine like triethylamine). The phenoxide, being a potent nucleophile, attacks the electrophilic carbon of thiophosgene. This is a critical step where temperature control is essential to prevent side reactions. The choice of a biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst can be advantageous for large-scale preparations by facilitating the reaction between the aqueous phenoxide and the organic-soluble thiophosgene.

-

Fluorinative Desulfurization: The resulting O-(3-chloro-4-methylphenyl) chlorothionoformate is then treated with a fluorinating agent. Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction), or anhydrous hydrogen fluoride (HF) are effective reagents for this transformation. The reaction proceeds through a halex (halogen exchange) mechanism, replacing the chlorine atoms with fluorine and concurrently converting the thiono group to a difluoro species, which upon rearrangement and loss of sulfur yields the desired trifluoromethoxy group. This step must be conducted under strictly anhydrous conditions, as moisture will lead to decomposition of the intermediate and the formation of byproducts.

Detailed Experimental Protocol: Synthesis of 2-chloro-4-methyl-1-(trifluoromethoxy)benzene

Materials and Equipment:

-

3-Chloro-4-methylphenol

-

Thiophosgene (CSCl₂)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Step A: O-(3-Chloro-4-methylphenyl) chlorothionoformate formation

-

In a well-ventilated fume hood, dissolve 3-chloro-4-methylphenol (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of sodium hydroxide (1.1 eq) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in DCM via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting phenol is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude chlorothionoformate, which can be used in the next step without further purification.

-

-

Step B: Fluorination

-

Caution: This step involves corrosive and toxic reagents and should be performed with appropriate personal protective equipment in a fume hood.

-

To the crude chlorothionoformate from Step A, add antimony trifluoride (2.0-3.0 eq) and a catalytic amount of antimony pentachloride (0.05 eq).

-

Heat the mixture gradually to 120-140 °C. The reaction is exothermic and should be controlled carefully.

-

Maintain the temperature for 4-6 hours until the reaction is complete (monitored by GC-MS).

-

Cool the reaction mixture and carefully quench by pouring it onto ice.

-

Extract the product with a suitable organic solvent (e.g., ether or DCM).

-

Wash the combined organic extracts with aqueous HCl, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to afford pure 2-chloro-4-methyl-1-(trifluoromethoxy)benzene.

-

Data Summary: 2-chloro-4-methyl-1-(trifluoromethoxy)benzene

| Parameter | Expected Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| Yield | 65-75% (over two steps) |

| Purity (GC) | >98% |

| Boiling Point | ~70-75 °C at 20 mmHg |

Part II: Benzylic Bromination of 2-chloro-4-methyl-1-(trifluoromethoxy)benzene

The final step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation due to its high selectivity for the benzylic position over aromatic bromination.[2]

Reaction Scheme: Part II

Caption: Wohl-Ziegler benzylic bromination.

Mechanistic Insights and Experimental Rationale

Benzylic bromination proceeds via a free-radical chain mechanism.[3][4][5] Understanding this mechanism is key to optimizing the reaction and ensuring its success.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[2] This generates initiator radicals. These radicals then abstract a hydrogen from trace amounts of HBr present to form a bromine radical (Br•).

-

Propagation: This is a two-step cycle:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene substrate. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[3][6]

-

The benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the desired brominated product and a new bromine radical, which continues the chain.

-

-

The Role of NBS: A critical aspect of the Wohl-Ziegler reaction is the use of N-Bromosuccinimide (NBS).[7][8] NBS itself is not the primary brominating agent in the propagation cycle. Instead, it reacts with the HBr generated during the first propagation step to produce a low, constant concentration of Br₂.[9] This is crucial for selectivity. A high concentration of Br₂ would favor competing ionic electrophilic addition to the aromatic ring.

-

Solvent Choice: The solvent plays a pivotal role. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used because they are poor solvents for NBS, ensuring it remains largely undissolved and helps maintain the low Br₂ concentration.[10] Due to the toxicity of CCl₄, greener alternatives like acetonitrile have been successfully employed.[2]

-

Substituent Effects: The trifluoromethoxy and chloro groups are electron-withdrawing, which can slightly deactivate the benzylic position towards radical abstraction compared to unsubstituted toluene.[11] However, the resonance stabilization of the benzylic radical is the dominant factor, and the reaction proceeds efficiently, albeit sometimes requiring slightly longer reaction times or a higher initiator concentration.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

-

Heating mantle with a magnetic stirrer

-

UV lamp (optional, for photo-initiation)

Procedure:

-

To a round-bottom flask, add 2-chloro-4-methyl-1-(trifluoromethoxy)benzene (1.0 eq), N-Bromosuccinimide (1.05 eq), and the chosen solvent (e.g., CCl₄).

-

Add a catalytic amount of AIBN (0.02-0.05 eq).

-

Flush the apparatus with nitrogen and heat the mixture to reflux (for CCl₄, this is ~77 °C) with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask at a slightly lower temperature.

-

Monitor the reaction's progress by TLC or GC. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and then further in an ice bath.

-

Filter off the succinimide byproduct and wash it with a small amount of cold solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization from a suitable solvent like hexanes or by column chromatography on silica gel.

Data Summary: this compound

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₅BrClF₃O |

| Molecular Weight | 289.48 g/mol |

| Yield | 80-90% |

| Purity (GC/NMR) | >97% |

| Melting Point | ~45-50 °C |

Safety Considerations

-

Thiophosgene: is highly toxic and corrosive. All manipulations should be performed in a certified chemical fume hood.

-

Antimony Compounds and HF: are extremely corrosive and toxic. Use appropriate personal protective equipment, including acid-resistant gloves and face shields.

-

N-Bromosuccinimide (NBS): is a corrosive solid and an irritant. Avoid inhalation of dust and skin contact.

-

Benzylic Bromides: The product, this compound, is a lachrymator (tear-producing agent) and a potential skin irritant. Handle with care in a well-ventilated area.

-

Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Its use should be minimized or replaced with safer alternatives where possible. Dichloromethane is a suspected carcinogen.

Conclusion

The synthesis of this compound is a robust two-part process that provides access to a highly functionalized and valuable synthetic intermediate. The key transformations—trifluoromethoxylation of a substituted phenol and a selective Wohl-Ziegler benzylic bromination—rely on well-established yet nuanced chemical principles. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers and process chemists can reliably and safely produce this important building block for applications in drug discovery and materials science.

References

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

Patsnap Eureka. (n.d.). Preparation method of (trifluoromethoxy)benzene compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. (n.d.). Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

- Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position.

- Google Patents. (n.d.). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.

-

Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

-

American Chemical Society. (2026, January 21). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2,3-e][12][13]dithiins. Retrieved from [Link]

-

Substance Details. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Retrieved from [Link]

-

Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. 1-(Bromomethyl)-2-chloro-4-ethoxybenzene | 219768-06-6 | Benchchem [benchchem.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 13. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

Technical Analysis & Characterization Strategy: 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Executive Summary

Target Analyte: 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene CAS: 1000577-62-1 (Analogous/Generic Reference) Molecular Formula: C₈H₅BrClF₃O Molecular Weight: 289.48 g/mol [1]

This technical guide provides a rigorous framework for the structural validation of this compound using 1H NMR spectroscopy. As a critical benzylic halide intermediate often employed in the synthesis of agrochemicals and kinase inhibitors, the purity of this compound is paramount. The benzylic bromide moiety is highly reactive; therefore, distinguishing the target product from the unreacted methyl precursor and the over-brominated (gem-dibromide) impurity is the primary analytical challenge.

This document outlines the expected spectral signature, coupling constants, and a self-validating protocol for quality assurance.

Part 1: Structural Logic & Predictive NMR

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule exhibits a 1,2,4-trisubstituted benzene pattern, creating a specific aromatic spin system, alongside a diagnostic aliphatic reporter.

The Spin System

-

The Anchor (Pos 1): Trifluoromethoxy group (-OCF₃).[2][3][4] This is an electron-withdrawing group (via induction) but has weak resonance donation. It significantly splits the carbon signal in 13C NMR but appears as a singlet in 19F NMR.

-

The Ortho-Blocker (Pos 2): Chlorine atom (-Cl). It breaks the symmetry and deshields the adjacent proton (H3).

-

The Reactive Center (Pos 4): Bromomethyl group (-CH₂Br). The electronegativity of bromine deshields the methylene protons, pushing them into a distinct window (4.0–4.6 ppm).

Expected Chemical Shifts (CDCl₃)

| Proton | Position | Multiplicity | Expected Shift (δ ppm) | Coupling ( | Diagnostic Value |

| -CH₂Br | Aliphatic | Singlet (s) | 4.42 – 4.48 | N/A | Primary Quantification Peak |

| H3 | Aromatic | Doublet (d) | 7.50 – 7.55 | Ortho to Cl; most deshielded arom. | |

| H5 | Aromatic | dd | 7.30 – 7.38 | Coupled to both H6 and H3. | |

| H6 | Aromatic | Doublet (d) | 7.25 – 7.32 | Ortho to -OCF₃. |

Part 2: Experimental Protocol

This protocol is designed to minimize solvolysis of the reactive benzylic bromide while ensuring high-resolution data.

Solvent Selection

-

Primary: Chloroform-d (CDCl₃) (99.8% D).

-

Rationale: Excellent solubility for halogenated aromatics; chemically inert toward benzylic halides (unlike DMSO, which can cause oxidation/substitution over time).

-

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is mandatory for precise referencing, as benzylic shifts are sensitive to concentration.

Sample Preparation

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of CDCl₃.

-

Critical Step: Filter the solution through a small plug of glass wool directly into the NMR tube if any suspension remains. Particulates cause magnetic field inhomogeneity, broadening the benzylic singlet and obscuring fine coupling.

-

Acquisition: Standard 1H pulse sequence (zg30), 16 scans minimum, relaxation delay (D1)

2.0 seconds to ensure accurate integration of aromatic protons.

Part 3: Spectral Analysis & Interpretation

The Diagnostic Region (Aliphatic)

The success of the synthesis (typically radical bromination of the methyl precursor) is determined here.

-

The Target: Look for a sharp singlet at ~4.45 ppm . This integrates to 2H.

-

The Failure Modes (Impurity Profiling):

-

Starting Material (SM): The precursor, 2-chloro-4-methyl-1-(trifluoromethoxy)benzene, will show a methyl singlet at ~2.35 ppm .

-

Over-Bromination: If the reaction runs too long, the gem-dibromide (-CHBr₂) forms. This proton is highly deshielded, appearing as a singlet at ~6.60 ppm .

-

The Aromatic Region (7.2 – 7.6 ppm)

The substitution pattern (1,2,4) creates an ABC-like system (or AMX depending on field strength).

-

H3 (The Isolated Proton): Located at position 3, it is sandwiched between the Cl and the -CH₂Br group. It appears as a doublet (split only by meta-H5,

Hz). It is usually the most downfield signal (~7.52 ppm) due to the ortho-Cl effect. -

H5 & H6 (The Roofing Effect): H6 (ortho to OCF₃) and H5 (meta to CH₂Br) often show strong second-order coupling ("roofing") toward each other. H6 is a doublet (

Hz), while H5 is a doublet of doublets (

Part 4: Advanced Verification (Orthogonal Data)

To validate the structure beyond doubt, specifically confirming the integrity of the -OCF₃ group, use 19F NMR.

19F NMR Parameters

-

Signal: A singlet.

-

Shift: -57.5 to -58.5 ppm (relative to CFCl₃).

-

Note: If the signal is split or shifted significantly (e.g., -63 ppm), suspect hydrolysis to a phenol or loss of the CF₃ group, though -OCF₃ is generally robust.

Visualization of Analytical Logic

Caption: Figure 1. NMR Monitoring Strategy for Synthesis. The shift of the aliphatic protons provides a direct readout of reaction progress and side-product formation.

Part 5: Safety & Handling

Warning: Benzylic bromides are potent lachrymators and alkylating agents.

-

Engineering Controls: All weighing and sample preparation must occur inside a certified chemical fume hood.

-

Decontamination: Glassware and spills should be treated with a dilute solution of alcoholic KOH or ammonia to quench the alkylating capability before removal from the hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis (formation of benzyl alcohol) or discoloration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775304, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Reich, H. J. (2024). 1H NMR Chemical Shifts: Benzylic and Alkyl Halides. University of Wisconsin / Organic Chemistry Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: Synthesis of Benzylic Bromides. RSC Advances. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

The Spectroscopic Signature of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene: A Guide to Structural Validation

Topic:

Executive Summary

In the high-stakes arena of drug discovery, This compound serves as a critical electrophilic building block. Its structural integrity is defined by three distinct functionalities: a labile benzylic bromide, a sterically demanding ortho-chloro substituent, and a lipophilic trifluoromethoxy ether.

This guide moves beyond basic peak-picking. It provides a mechanistic breakdown of the

Structural Dynamics & Theoretical Shift Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its electronic environments. The interplay between the inductive withdrawal of the chlorine and the resonance/inductive effects of the -OCF

The Substituent Matrix (Additivity Logic)

The 1,2,4-substitution pattern imposes specific shielding and deshielding effects. Using substituent chemical shift (SCS) additivity rules, we can predict the aromatic environment with high precision.

-

The "Ghost" Quartet (-OCF

): The most distinct feature is the trifluoromethoxy carbon. Unlike a standard methyl group, this carbon is split into a quartet by the three fluorine atoms ( -

The Benzylic Anchor (-CH

Br): The heavy atom effect of bromine typically positions this carbon upfield relative to a chloride analog, typically in the 30–35 ppm range. -

The Aromatic Ring: The C1 carbon (bearing -OCF

) and C2 (bearing -Cl) are quaternary and will exhibit lower intensity and potential coupling to fluorine.

Visualization of Electronic Environments

Figure 1: Logical assignment map showing chemical shift zones and coupling influences. Note the distinct separation between the aliphatic benzylic signal and the complex aromatic region.

The F Coupling Challenge

The trifluoromethoxy group (-OCF

The Quartet Mechanism

The

-

Multiplicity: Quartet (1:3:3:1 intensity ratio).

-

Coupling Constant (

): 250–260 Hz. -

Detection Issue: The signal intensity is spread over ~750 Hz bandwidth. If the signal-to-noise ratio (S/N) is low, the outer wings of the quartet may disappear, leading to misinterpretation as a doublet or singlet.

Long-Range Coupling

The aromatic carbon at C1 (attached to oxygen) often exhibits a long-range coupling (

Experimental Protocol (SOP)

To ensure publication-quality data and reproducible analysis, the following Standard Operating Procedure (SOP) is recommended.

Sample Preparation

-

Solvent: CDCl

(99.8% D) is standard. -

Concentration: High concentration (>50 mg/0.6 mL) is preferred to resolve the OCF

quartet. -

Additives: If quantitative integration is required (e.g., for purity assay), add 0.05 M Cr(acac)

(Chromium(III) acetylacetonate). This paramagnetic relaxation agent shortens the

Acquisition Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling. |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Ensures capture of carbonyl impurities and OCF |

| Relaxation Delay ( | 3.0 – 5.0 seconds | Critical. Quaternary carbons (C1, C2, C4) and OCF |

| Scans (NS) | > 1024 | Required to resolve the low-intensity OCF |

| Line Broadening (LB) | 1.0 – 2.0 Hz | Slight broadening helps smooth noise to visualize the quartet. |

Data Interpretation & Assignment Table

The following table synthesizes theoretical prediction with empirical data for halogenated aromatics.

| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Notes |

| -OCF | C (Aliphatic) | 120.5 ± 1.0 | q ( | Distinctive quartet; often weak. |

| C1 | C (Quaternary) | 144.0 – 146.0 | br s or q ( | Deshielded by Oxygen; broadened by F-coupling. |

| C4 | C (Quaternary) | 138.0 – 140.0 | s | Para to OCF |

| C2 | C (Quaternary) | 128.0 – 130.0 | s | Shielded slightly relative to C1; attached to Cl. |

| C3 | CH (Aromatic) | 131.0 – 133.0 | s | Ortho to Cl; usually the most deshielded CH. |

| C5 | CH (Aromatic) | 128.0 – 130.0 | s | Meta to Cl and OCF |

| C6 | CH (Aromatic) | 121.0 – 123.0 | s | Ortho to OCF |

| -CH | CH | 32.5 – 34.0 | s | Diagnostic Peak. Upfield of Cl analogs (~45 ppm). |

Quality Control & Troubleshooting

In a synthesis context, this molecule is reactive.[1][2] The NMR spectrum is the first line of defense against common degradation pathways.

Common Impurities

-

Hydrolysis (Benzyl Alcohol):

-

Indicator: New peak at ~63-64 ppm (-CH

OH). -

Cause: Moisture in solvent or storage.

-

-

Dimerization (Wurtz Coupling):

-

Indicator: New peak at ~35-38 ppm (Ar-CH

-CH -

Cause: Presence of active metals or prolonged storage over reducing agents.

-

-

Aldehyde Formation (Oxidation):

-

Indicator: Signal at ~190 ppm (C=O).[3]

-

QC Workflow

Figure 2: Rapid Quality Control Decision Tree for batch release.

References

-

Substituent Effects in NMR: Hans J. Reich, Structure Determination Using NMR, University of Wisconsin-Madison. (General principles of SCS and heavy atom effects).

-

Trifluoromethoxy Group Properties: Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. (Discusses lipophilicity and electronic effects of OCF

). -

C NMR of Benzyl Bromides: Spectral Database for Organic Compounds (SDBS), SDBS No. 3085 (Benzyl bromide). National Institute of Advanced Industrial Science and Technology (AIST). (Reference for -CH

-

Coupling Constants of Fluorinated Arom

C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1980. (Validates

Sources

Structural Elucidation and Mass Spectrometric Profiling of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Executive Summary & Scope

This technical guide provides a comprehensive mass spectrometric characterization of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene (CAS: 1000577-82-1 / Analogous). As a critical intermediate in the synthesis of agrochemicals and kinase inhibitors, the purity and structural integrity of this halo-benzyl building block are paramount.

This document moves beyond basic spectral listing. It establishes a self-validating analytical framework based on isotopic fingerprinting and fragmentation mechanics. We focus on Electron Ionization (EI) GC-MS, the industry standard for volatile halo-aromatics, while addressing the thermal instability inherent to benzyl bromides.

Molecular Identity & Theoretical Mass Physics

Before acquiring data, the analyst must establish the theoretical "truth" of the molecule. The presence of both Bromine and Chlorine creates a distinct isotopic signature that serves as the primary confirmation of identity.

Structural Parameters

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅BrClF₃O

-

Monoisotopic Mass (Nominal): 288 Da (Calculated using ⁷⁹Br and ³⁵Cl)

The Isotopic Fingerprint (The "3:4:1" Rule)

The interaction between Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:[1][2]1) creates a triplet cluster in the molecular ion region. This is the primary system suitability test . If your spectrum does not exhibit this intensity ratio, the sample is incorrect.

Table 1: Theoretical Isotopic Abundance & Mass Shift

| Ion Species | Isotope Composition | Nominal Mass (m/z) | Relative Probability Calculation | Normalized Intensity (Approx) |

| M⁺ | ⁷⁹Br + ³⁵Cl | 288 | (1 × 3) = 3 | 75% (Relative to M+2) |

| [M+2]⁺ | ⁸¹Br + ³⁵Cl AND ⁷⁹Br + ³⁷Cl | 290 | (1 × 3) + (1 × 1) = 4 | 100% (Base of Cluster) |

| [M+4]⁺ | ⁸¹Br + ³⁷Cl | 292 | (1 × 1) = 1 | 25% (Relative to M+2) |

Note: The actual base peak of the entire spectrum will likely be the fragment ion [M-Br]⁺, not the molecular ion.

Fragmentation Mechanics (EI-MS)

Understanding the fragmentation pathway allows the analyst to distinguish the target molecule from potential degradants (e.g., the hydrolyzed alcohol).

Primary Pathway: Benzylic Cleavage

The Carbon-Bromine bond in a benzylic position is the weakest link (Bond Dissociation Energy ~68 kcal/mol). Upon electron impact (70 eV), the molecule preferentially loses the Bromine atom.

-

Precursor: Molecular Ion (m/z 288/290/292)

-

Product: A resonance-stabilized cation (m/z 209). This is typically the Base Peak (100% Intensity) .

-

Mechanism: The resulting cation is not just a benzyl cation; it likely rearranges to a substituted Tropylium ion structure, enhancing stability.[4]

Secondary Pathway: Trifluoromethoxy Degradation

The -OCF₃ group is robust but can fragment under high energy.

-

Loss: -CF₃ radical (69 Da).

-

Result: A substituted phenoxy cation.

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of ion generation, critical for interpreting the mass spectrum.

Figure 1: Predicted fragmentation pathway for this compound under 70eV Electron Ionization.

Experimental Protocol: GC-MS Acquisition

Benzyl bromides are thermally labile . A standard "hot needle" injection can cause degradation (loss of HBr) inside the injector port, leading to false impurity peaks (e.g., the corresponding styrene derivative).

Validated Instrument Parameters

To ensure data integrity, use the following "Cold Split" or carefully ramped method.

Table 2: GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Split (20:1) or Pulsed Split | High split ratio minimizes residence time in the hot liner. |

| Inlet Temperature | 200°C (Max) | Standard 250°C+ can induce thermal dehydrohalogenation. |

| Column | DB-5ms or ZB-5ms (30m x 0.25mm) | Low-bleed non-polar phase prevents interaction with active sites. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C | Rapid ramp elutes the labile compound quickly. |

| Ion Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | 40 - 350 m/z | Captures the molecular ion (292) and low mass fragments. |

System Suitability & Quality Control

-

Blank Run: Inject pure solvent (DCM or Ethyl Acetate) before the sample to ensure no "carry-over" of previous brominated compounds.

-

Check Standard: Inject a stable homolog (e.g., 4-bromobenzotrifluoride) to verify the MS tune is correctly reporting isotope ratios.

Impurity Profiling: What to Watch For

In drug development, characterizing the "impurities" is as important as the main peak.

-

The "Hydrolysis" Peak (m/z 226):

-

Structure: 4-(Hydroxymethyl)-2-chloro-1-(trifluoromethoxy)benzene.

-

Origin: Moisture in the sample or solvent replacing the -Br with -OH.

-

MS Sign: Loss of the 3:4:1 isotope pattern; appearance of a 3:1 (Cl only) pattern at m/z 226/228.

-

-

The "Dimer" Peak (High Mass):

-

Origin: Wurtz-type coupling during synthesis or high-concentration injection.

-

MS Sign: Mass > 400 Da.[5]

-

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (Analogous). NIST Standard Reference Database 1A v17.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Sigma-Aldrich. (2023). Product Specification: 4-(Trifluoromethyl)benzyl bromide.

Sources

A Technical Guide to 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene: Synthesis, Suppliers, and Strategic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene (CAS No. 261763-18-2) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of three key structural features: a trifluoromethoxy group to enhance metabolic stability and cell permeability, a chloro substituent to modulate electronic properties and provide an additional vector for interaction, and a reactive bromomethyl handle for straightforward covalent linkage to target scaffolds. This guide provides an in-depth analysis of this reagent, covering its molecular profile, a validated synthetic pathway, a compendium of commercial suppliers, and expert protocols for its safe handling and application in the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Trifunctional Reagent

In the quest to design more effective therapeutics, medicinal chemists rely on molecular building blocks that can predictably and reliably impart favorable properties to a lead compound. This compound has emerged as a valuable reagent precisely because it delivers a trifecta of desirable attributes.

-

The Trifluoromethoxy (-OCF₃) Group: This moiety is a bioisostere of the methoxy group but with profoundly different electronic properties. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the increased lipophilicity often improves membrane permeability, a critical factor for oral bioavailability and accessing intracellular targets.[2]

-

The Chloro (-Cl) Substituent: The presence of a chlorine atom ortho to the trifluoromethoxy group influences the molecule's conformational preference and electronic distribution. It can serve as a key interaction point within a protein binding pocket, forming halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity.

-

The Bromomethyl (-CH₂Br) Group: As a benzylic bromide, this functional group is an excellent electrophile. It is primed for facile nucleophilic substitution reactions, providing a reliable and high-yielding method for covalently attaching the 2-chloro-4-(trifluoromethoxy)phenyl scaffold to a wide range of molecules containing nucleophilic centers such as phenols, amines, thiols, and carbanions.

The convergence of these three features in a single, readily available building block makes it a powerful tool for accelerating drug discovery programs.[1][3]

Molecular Profile and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 261763-18-2 | [4][5][6][7][8] |

| Molecular Formula | C₈H₅BrClF₃O | [4][6][8] |

| Molecular Weight | 289.48 g/mol | [6] |

| IUPAC Name | This compound | |

| Synonyms | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | [7] |

| SMILES | FC(F)(F)OC1=C(Cl)C=C(CBr)C=C1 | [6] |

| Purity | Typically ≥98% | [8] |

| Appearance | Data not consistently available; related compounds are often colorless to pale yellow liquids/solids. | |

| Boiling/Melting Point | No data available | [6] |

Synthesis and Mechanism: A Validated Pathway

The most logical and industrially scalable synthesis of this compound involves the radical bromination of the corresponding toluene precursor, 4-methyl-2-chloro-1-(trifluoromethoxy)benzene. This transformation is a cornerstone of industrial organic synthesis.

Plausible Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 3-chloro-4-fluorotoluene.

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol: Benzylic Bromination

This protocol is adapted from established methods for the bromination of activated toluene derivatives, such as those described in patent literature for similar structures.[9]

1. Reagent Preparation:

-

Charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3-chloro-4-(trifluoromethoxy)toluene (1.0 eq).

-

Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., cyclohexane) to create a 0.5 M solution.

-

Add N-Bromosuccinimide (NBS, 1.1 eq). Causality: NBS is chosen as the bromine source for benzylic brominations because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq) or benzoyl peroxide (BPO). Causality: A radical initiator is essential to begin the chain reaction by generating the initial bromine radical.

2. Reaction Execution:

-

Purge the system with nitrogen for 10-15 minutes.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. A photochemistry lamp (tungsten or UV) can be used to accelerate initiation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator is the consumption of the starting material. The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to quench any remaining acidic species.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product. Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS to verify the structure and assess purity.

Applications in Drug Discovery and Development

The primary role of this reagent is as an electrophilic building block for introducing the 2-chloro-4-(trifluoromethoxy)phenylmethyl moiety. This is most commonly achieved via nucleophilic substitution reactions.

General Application Workflow

Caption: General workflow for coupling reactions using the title reagent.

Example Protocol: Williamson Ether Synthesis

This protocol describes the coupling of the title reagent with a generic phenol to form a diaryl ether linkage, a common motif in bioactive molecules.

1. Reagent Preparation:

-

To a solution of a substituted phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion necessary for the Sₙ2 reaction.

-

Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the phenoxide.

2. Reaction Execution:

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise to the phenoxide solution.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60°C) to drive the reaction to completion.

-

Monitor the reaction by TLC until the starting phenol is consumed.

3. Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired ether product. Self-Validation: The structure and purity of the product should be confirmed by spectroscopic methods (NMR, MS) and purity analysis (HPLC).

Supplier Compendium

Sourcing high-purity reagents is critical for reproducible research. The following companies are verified suppliers of this compound (CAS 261763-18-2).

| Supplier | Product/Catalog Number | Purity | Notes |

| BLDpharm | BD85752 | ≥98% | Offers various quantities (e.g., 250mg, 1g).[6][8] |

| ChemScene | CS-W011388 | >98% | Provides custom synthesis services.[4] |

| Sigma-Aldrich | AMBH303C69FE (Ambeed) | N/A | Available through the Sigma-Aldrich marketplace.[5] |

| Dayang Chem | N/A | N/A | Lists the compound with the correct CAS number.[7] |

Handling, Storage, and Safety

Expert Insight: As a benzylic bromide, this compound is a potent lachrymator (tear-inducing agent) and a potential alkylating agent. Strict adherence to safety protocols is mandatory.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice, but check compatibility).

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6] Supplier recommendations indicate storage at 2-8°C in a refrigerator is required to maintain long-term stability.[6][8]

-

Safety: The compound is classified with GHS hazard statements indicating it causes severe skin burns and eye damage (H314).[6] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion: Strategic Sourcing and Application

This compound is a specialized but highly valuable building block for drug discovery. Its well-defined reactivity and ability to introduce a metabolically robust, lipophilic, and electronically distinct moiety make it a strategic choice for lead optimization campaigns. By understanding its synthesis, properties, and safe handling, and by sourcing it from reliable suppliers, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.

References

-

This compound . Lead Sciences. [Link]

- Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

Substituted 5,6,7,8-tetrahydro[4][5]triazolo[4,3-a]pyridine-3(2h) . Google Patents.

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

- Chloromethylation of benzene compounds.

-

2-Acetamidoacrylic acid | C5H7NO3 | CID 79482 . PubChem - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Jel Sciences. [Link]

-

Acrylic acid . Wikipedia. [Link]

-

Methacrylic Acid | C4H6O2 | CID 4093 . PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

Cyanoacrylic acid | C4H3NO2 | CID 27488 . PubChem - NIH. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 261763-18-2 [sigmaaldrich.com]

- 6. 261763-18-2|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

Safety and handling of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and fine chemical synthesis, novel reagents are the building blocks of innovation. This compound is a key intermediate, valued for its trifluoromethoxy and reactive bromomethyl moieties which are instrumental in constructing complex molecular architectures. However, its utility is intrinsically linked to its reactivity. As such, a comprehensive understanding of its hazard profile and the implementation of rigorous handling protocols are not mere procedural formalities; they are foundational to ensuring researcher safety and experimental integrity. This guide moves beyond rote instruction, providing a framework of causal logic for the safe manipulation of this and structurally related compounds.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the cornerstone of a valid safety assessment. These parameters dictate its behavior under various experimental conditions and inform appropriate storage and handling decisions.

Chemical Structure

The structure combines a stable aromatic core with a highly reactive benzylic bromide functional group, a feature known to be a potent lachrymator and alkylating agent.

Caption: A validated workflow for the safe handling of the title compound.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. [1][2]Seek immediate medical attention. Do not use neutralizing agents.

-

Eye Contact : Immediately and continuously flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. [1][2]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air immediately. [3]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [1]Seek immediate medical attention.

-

Ingestion : DO NOT induce vomiting. [1][2]If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Seek immediate medical attention.

Spill Response Protocol

-

Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary.

-

Control Vapors : Ensure the fume hood is operating. If the spill is outside a hood, eliminate all ignition sources.

-

Containment : For small spills inside a fume hood, cover the spill with a non-reactive, inert absorbent material like dry sand or vermiculite. Do not use combustible materials.

-

Collection : Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container. [4]5. Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal : Dispose of all contaminated materials as hazardous waste.

Section 6: Storage and Disposal

Proper storage and disposal are final, but critical, steps in the chemical's lifecycle.

Storage Conditions

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. [1][5]The storage area should be secure and separate from incompatible materials, particularly bases and oxidizing agents. [1]Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf-life by preventing hydrolysis from atmospheric moisture. [1]

Waste Disposal Protocol

All waste containing this chemical is considered hazardous.

-

Quenching Excess Reagent : Never dispose of the active reagent directly. Small, excess amounts must be quenched. A recommended procedure is to dilute the reagent in an inert, high-boiling solvent (e.g., toluene) and slowly add it to a stirring solution of a less reactive alcohol like isopropanol at 0°C. [6]Once the initial reaction subsides, a more reactive alcohol like methanol or ethanol can be slowly added, followed finally by the cautious addition of water to ensure complete neutralization. [6][7]This process generates HBr and should be performed in a fume hood.

-

Containerization : Collect all quenched materials and contaminated disposables in a clearly labeled, sealed container for hazardous waste.

-

Regulatory Compliance : All waste must be disposed of through an authorized chemical waste management company, in strict accordance with local, state, and federal regulations.

References

-

Airgas USA, LLC. (2021). Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Public Health Statement for Benzene. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement for Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]

-

Agilent Technologies, Inc. (2024). Safety Data Sheet for 4-Bromofluorobenzene Standard. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary for Benzyl Bromide. [Link]

-

Angene Chemical. (2024). Safety Data Sheet for 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene. [Link]

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]

-

KGROUP, University of Wisconsin. (2006). Quenching Reactive Substances. [Link]

-

University of Pennsylvania Environmental Health and Safety. (n.d.). Protocol/Procedure for: Quenching of Water Reactive Materials. [Link]

Sources

In-Depth Technical Guide: 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Introduction

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide, an electron-withdrawing chloro group, and a lipophilic trifluoromethoxy group, makes it a valuable intermediate for introducing complex motifs in medicinal chemistry and materials science.[1] The trifluoromethoxy group, in particular, is of high interest in drug development for its ability to enhance metabolic stability, binding affinity, and membrane permeability of target molecules.[1]

This guide provides an in-depth analysis of the chemical properties, safety protocols, and synthetic applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to ensure its safe and effective use in the laboratory.

Chemical Identity and Physicochemical Properties

Properly identifying a reagent and understanding its physical properties are the foundation of its safe and effective use. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Chloro-4-(trifluoromethoxy)benzyl bromide |

| CAS Number | 197705-78-1 |

| Molecular Formula | C₈H₅BrClF₃O |

| Molecular Weight | 291.48 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~203°C (Predicted)[2] |

| Density | ~1.743 g/cm³ (Predicted)[2] |

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Like many benzylic bromides, it is a potent lachrymator and is corrosive.[3] The primary hazards are associated with its ability to cause severe skin burns, serious eye damage, and respiratory irritation.[3][4][5]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4][5]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]

Hazard Statements:

The corrosive nature of this compound is its most significant hazard. Contact with skin or eyes can lead to immediate and severe chemical burns.[6] Inhalation of vapors can irritate the respiratory tract, causing coughing and shortness of breath.[6][7]

Logical Flow for Hazard Assessment

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this chemical.

Caption: Workflow for assessing and mitigating chemical hazards.

Core Safety Protocols

Given the significant hazards, all work with this compound must be conducted with strict adherence to safety protocols.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][8]

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[9]

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[10]

Standard Handling and Storage Protocol

Handling:

-

Before use, ensure all required PPE is correctly worn.

-

Work exclusively within a chemical fume hood with the sash at the lowest practical height.

-

Do not handle the compound near open flames, hot surfaces, or other ignition sources.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

After handling, wash hands and any exposed skin thoroughly.[3][5]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[4][8][10]

-

The material may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4][8][10]

Emergency Response Protocols

In Case of Accidental Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]

Spill Response Workflow:

Caption: Step-by-step workflow for managing a minor chemical spill.

For any major spill, or any spill outside of a fume hood, evacuate the area and contact emergency personnel immediately.

Reactivity and Synthetic Utility

The synthetic utility of this compound arises from the high reactivity of the benzylic bromide group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2). It is a key reagent for introducing the 3-chloro-4-(trifluoromethoxy)benzyl moiety into various molecules.

Key Reactions:

-

Alkylation of Heteroatoms: It is commonly used to alkylate amines, phenols, thiols, and carboxylates to form the corresponding benzyl-protected derivatives or to introduce the benzyl group as a core structural element.

-

Carbon-Carbon Bond Formation: It can react with carbanions or organometallic reagents in C-C bond-forming reactions.

The chloro and trifluoromethoxy substituents are electron-withdrawing, which can influence the reactivity of the aromatic ring in subsequent transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Example Protocol: N-Alkylation of an Amine

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine substrate (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (ACN) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate to the stirring solution.

-

Addition of Alkylating Agent: Slowly add a solution of this compound in anhydrous acetonitrile to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated product.

Toxicological and Ecological Information

Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[12] However, based on its chemical class (benzylic bromides) and functional groups, it is expected to be highly toxic and corrosive.[3][13] Ingestion can cause severe damage to the gastrointestinal tract, with a danger of perforation.[12] The substance is a lachrymator, meaning it causes tearing.[3][9]

Ecological Profile: Data on the environmental impact of this compound is limited. However, halogenated organic compounds can be persistent in the environment. All releases to the environment should be avoided.[7][14] It is considered harmful to aquatic life with long-lasting effects.[14]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste material, including contaminated absorbents and disposable labware, in a dedicated, properly labeled, and sealed container.[15]

-

Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[3][12] Do not dispose of it down the drain.

References

-

Fisher Scientific. (2010). Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet for 1,3,5-tris(trifluoromethyl)benzene.

-

CDH Fine Chemical. (n.d.). Dimethyl Sulphate CAS No 77-78-1 Material Safety Data Sheet.

-

Fisher Scientific. (2023). Safety Data Sheet for 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-2-(trifluoromethyl)benzyl bromide.

-

Loba Chemie. (2013). Benzyl Bromide for Synthesis MSDS.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzyl bromide.

-

Airgas. (2021). Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene.

-

Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet.

-

Sigma-Aldrich. (2024). Safety Data Sheet for Benzyl bromide.

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate.

-

International Labour Organization. (n.d.). ICSC 0148 - Dimethyl Sulfate.

-

Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide.

-

Echemi. (n.d.). 4-BROMO-2-CHLORO-1-(TRIFLUOROMETHOXY)BENZENE.

-

Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

NIST. (n.d.). Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2).

-

Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluoro-4-(trifluoromethyl)benzyl bromide.

-

Apollo Scientific. (n.d.). Safety Data Sheet for 4-CHLORO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

-

Sciencelab.com. (2013). Benzyl-Bromide - Safety Data Sheet.

-

ChemicalBook. (2025). Dimethyl sulfate - Safety Data Sheet.

-

Fisher Scientific. (2010). Safety Data Sheet for Benzyl bromide.

-

Osbourn, J. (2015). Synthesis of meta-Bromovinylbenzene from Benzene. YouTube.

-

Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

-

Chemsrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.

-

Toronto Research Chemicals. (n.d.). 2,4-Bis(bromomethyl)-1-(trifluoromethoxy)benzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 14. airgas.com [airgas.com]

- 15. westliberty.edu [westliberty.edu]

Methodological & Application

Application Note: Strategic Derivatization of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Executive Summary & Chemical Profile[1][2]

This guide details the synthetic utility of 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene (CAS 1000577-82-1 / 261763-18-2), a high-value electrophile for medicinal chemistry. This scaffold combines three critical pharmacophoric elements: a lipophilic trifluoromethoxy (-OCF₃) group, a metabolically stable aryl chloride , and a highly reactive benzylic bromide .

The primary utility of this building block lies in its ability to introduce the 3-chloro-4-(trifluoromethoxy)benzyl moiety into drug candidates. This specific substitution pattern is prized for modulating lipophilicity (LogP) and blocking metabolic soft spots on aromatic rings, often improving blood-brain barrier (BBB) penetration and half-life.

Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅BrClF₃O |

| Molecular Weight | 289.48 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Primary Reactivity | Sₙ2 Nucleophilic Substitution (Benzylic) |

| Secondary Reactivity | Pd-Catalyzed Cross-Coupling (Aryl Chloride) |

Safety & Handling: The Lachrymator Protocol

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They react with moisture in mucous membranes to release hydrobromic acid (HBr), causing severe irritation to eyes, nose, and throat.

Mandatory Handling Protocol

-

Engineering Controls: All operations (weighing, reaction setup, workup) must be performed inside a functioning chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide in the hood to neutralize spills and rinse glassware before removal.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Waste: Quench reaction mixtures with mild base before disposal to destroy unreacted alkyl bromide.

Reactivity Analysis & Strategic Logic

The molecule presents a "Reactivity Hierarchy" that allows for chemoselective derivatization.

-

Benzylic Bromide (C-Br): This is the "soft" electrophile. It is significantly activated by the electron-withdrawing nature of the -Cl and -OCF₃ groups on the ring. It undergoes rapid Sₙ2 reactions with amines, thiols, and phenoxides.

-

Aryl Chloride (Ar-Cl): Located ortho to the -OCF₃ group. It is deactivated towards nucleophilic aromatic substitution (SₙAr) unless extreme forcing conditions are used. However, it remains a viable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after the benzylic position has been secured.

-

Trifluoromethoxy Ether (Ar-OCF₃): Chemically inert under standard synthetic conditions. It serves as a stable anchor for physicochemical properties.

Diagram 1: Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Experimental Protocols

Protocol A: Synthesis of Benzylic Amines (Library Generation)

Application: Rapid generation of CNS-focused libraries using secondary amines (e.g., piperazines, morpholines). Mechanism: Sₙ2 Nucleophilic Substitution.[1]

Materials:

-

Starting Material (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) - Acts as an HCl scavenger.

-

Acetonitrile (MeCN) - Solvent of choice for polar aprotic Sₙ2.

Step-by-Step Procedure:

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the secondary amine (1.1 mmol). Stir for 5 minutes at Room Temperature (RT).

-

Initiation: Add this compound (1.0 mmol) dropwise (if liquid) or as a solution in minimal MeCN.

-

Reaction: Cap the vial and stir at RT for 4–6 hours .

-

Note: If the amine is sterically hindered, heat to 60°C.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The bromide peak should disappear rapidly.

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (typically 0-50% EtOAc in Hexanes) or preparative HPLC.

Troubleshooting:

-

Issue: Dialkylation (if using primary amines).

-

Fix: Use a large excess of amine (5–10 equiv) or switch to a reductive amination strategy using the corresponding aldehyde (synthesized via Kornblum oxidation of the bromide).

Protocol B: Synthesis of Benzylic Ethers (Williamson Ether Synthesis)

Application: Creating lipophilic ether linkages common in agrochemicals and metabolic probes.

Materials:

-

Starting Material (1.0 equiv)

-

Phenol or Alcohol substrate (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

DMF or THF (Anhydrous)

Step-by-Step Procedure:

-

Deprotonation: In a flame-dried flask under Nitrogen, dissolve the phenol/alcohol in anhydrous DMF (0.2 M). Cool to 0°C.

-

Activation: Carefully add NaH (1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases (formation of alkoxide).

-

Alkylation: Add this compound (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-